6,9,12-Octadecatrien-1-ol

Description

Contextualization of Polyunsaturated Fatty Alcohols in Chemical Biology

Polyunsaturated fatty alcohols (PUFAs) are aliphatic alcohols derived from natural fats and oils, found in plants, animals, and algae. bionity.com Historically, their significance was often overshadowed by their fatty acid counterparts, such as the well-documented omega-3 fatty acids. bionity.comnih.gov However, research is increasingly recognizing their distinct and crucial roles in biological systems.

Due to their amphipathic nature, possessing both a hydrophilic alcohol head and a hydrophobic hydrocarbon tail, fatty alcohols act as nonionic surfactants and are integral components of waxes, often in the form of esters with fatty acids. bionity.com In metabolic pathways, fatty alcohols, fatty aldehydes, and fatty acids are interconverted in what is known as the fatty alcohol cycle. bionity.com The study of these compounds is vital, as impaired metabolism is linked to several human peroxisomal disorders. bionity.com

In the context of modern biotechnology, microbial cell factories, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, are being developed for the sustainable production of fatty alcohols. frontiersin.org This approach holds a significant advantage for producing high-value alcohols with specific sites of desaturation, such as 6,9,12-Octadecatrien-1-ol, from renewable feedstocks. frontiersin.org

Stereochemical Considerations and Isomeric Forms of this compound

The placement and geometry of the three double bonds in this compound lead to various isomers. The most extensively studied and naturally prevalent isomer is (Z,Z,Z)-9,12,15-Octadecatrien-1-ol, commonly known as linolenyl alcohol. nist.govnist.gov This specific stereoisomer is biosynthesized from α-linolenic acid, an essential omega-3 fatty acid. researchgate.net The "(Z,Z,Z)" designation refers to the cis configuration of the hydrogen atoms at each of the three double bonds, which is crucial for its biological activity and physical properties. Other isomers, such as the (9E,12E,15E) form, also exist. nist.govnist.gov

The table below details the key chemical properties of the (Z,Z,Z) isomer.

| Property | Value |

| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol |

| Common Name | Linolenyl alcohol |

| Molecular Formula | C₁₈H₃₂O |

| Molecular Weight | 264.45 g/mol epa.gov |

| CAS Registry Number | 506-44-5 nist.govnist.gov |

| Structure | A linear 18-carbon chain with a terminal alcohol group (-OH) and three cis double bonds at the 9th, 12th, and 15th carbon positions. |

This table is interactive. You can sort and filter the data.

Historical and Contemporary Research Significance of this compound

The scientific journey of this compound began in the mid-20th century with its identification in plant lipids. smolecule.com Initial research was centered on elucidating its structure and its function in the biosynthesis of plant waxes. smolecule.com A significant milestone occurred in the 1980s with the discovery of its potent antibacterial properties. smolecule.comnih.gov

Contemporary research has expanded into several key areas, revealing the compound's multifaceted potential.

Antimicrobial Activity: A seminal 1982 study demonstrated that linolenyl alcohol effectively inhibits the in-vitro growth of Streptococcus mutans, a primary bacterium involved in dental caries. nih.gov The research highlighted that unsaturated alcohols were more effective growth inhibitors than their saturated counterparts. nih.gov Further studies confirmed its efficacy against various Gram-positive bacteria, while Gram-negative bacteria did not show the same sensitivity. nih.govmedchemexpress.com Gas chromatography-mass spectrometry (GC-MS) analyses of various plant extracts have repeatedly identified (Z,Z,Z)-9,12,15-Octadecatrien-1-ol as a major bioactive compound responsible for their antimicrobial effects. isisn.orgsemanticscholar.org For instance, it was the most abundant compound (50.65%) in a methanolic extract of Salvadora persica stems, which showed significant antibacterial activity. isisn.org

Antioxidant and Anti-inflammatory Potential: Recent investigations have highlighted the compound's antioxidant capabilities. A 2024 study on linolenyl alcohol isolated from the leaves of Cayratia trifolia demonstrated significant, dose-dependent free radical scavenging activity in various in-vitro assays. researchgate.net Other studies have also identified it in plant extracts with notable antioxidant and antidiabetic properties. areeo.ac.ircabidigitallibrary.org Furthermore, some in-vitro research suggests potential anti-inflammatory properties, with the ability to suppress the production of inflammatory mediators. smolecule.com

Anticancer Research: Preliminary scientific research indicates potential anticancer effects. smolecule.com In-vitro studies have shown that linolenyl alcohol can induce apoptosis (programmed cell death) in certain cancer cell lines. smolecule.com However, this area of research is still in its early stages.

Natural Occurrence and Biosynthesis: (Z,Z,Z)-9,12,15-Octadecatrien-1-ol is a constituent of various plants. Research has identified it in the essential oils and extracts of species such as Cayratia trifolia, Salvadora persica, Acanthus montanus, Erica arborea, and Carthamus tinctorius (safflower). smolecule.comisisn.orgresearchgate.netakjournals.comprimescholars.commdpi.com The 21st century has also seen significant advances in producing linolenyl alcohol through engineered microbial systems. For example, strains of the oleaginous yeast Yarrowia lipolytica have been engineered to produce linolenyl alcohol directly from glucose. smolecule.com

The table below summarizes some of the research findings on the biological activities of this compound from various natural sources.

| Natural Source | Reported Biological Activity |

| Cayratia trifolia | Antioxidant researchgate.net |

| Streptococcus mutans | Antibacterial (in-vitro growth inhibition) nih.gov |

| Salvadora persica | Antimicrobial isisn.org |

| Acanthus montanus | Hypolipidemic primescholars.com |

| Alyssum homalocarpum | Antimicrobial, Antioxidant, Antidiabetic areeo.ac.ircabidigitallibrary.org |

| Vitex negundo | Antioxidant, Antibacterial researchgate.net |

| Moringa oleifera | Antibacterial semanticscholar.org |

This table is interactive. You can sort and filter the data.

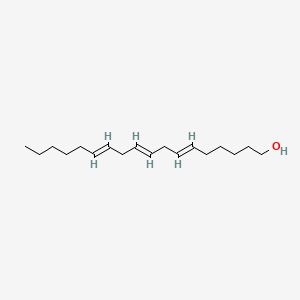

Structure

3D Structure

Properties

IUPAC Name |

(6E,9E,12E)-octadeca-6,9,12-trien-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,12-13,19H,2-5,8,11,14-18H2,1H3/b7-6+,10-9+,13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYSUQMCIPGKKK-YHTMAJSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of 6,9,12 Octadecatrien 1 Ol in Biological Systems

Isolation and Identification from Plant Kingdom Sources

The presence of 6,9,12-Octadecatrien-1-ol has been documented in a diverse array of medicinal and horticultural plant species. Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), have been instrumental in its detection and characterization from complex plant extracts.

This unsaturated fatty alcohol has been identified in the chemical profiles of several plants, including:

Papaver decaisnei : A study involving the GC-MS profiling of methanolic extracts from the flowers, leaves, and roots of Papaver decaisnei identified 9,12,15-Octadecatrien-1-ol as one of the prevalent organic compounds Current time information in OM.mdpi.com.

Hibiscus asper : The GC-MS analysis of an aqueous methanol (B129727) fraction of Hibiscus asper leaves revealed the presence of twenty-three bioactive compounds, including (Z,Z,Z)-9,12,15-Octadecatrien-1-ol pharmacy180.comtandfonline.com.

Tetracarpidium conophorum (African Walnut): This compound has been identified in the oil extracted from African walnuts. Specifically, (Z,Z,Z)-9,12,15-Octadecatrien-1-ol was detected in the methanol extract of raw Tetracarpidium conophorum seeds nih.gov.

Vernonia amygdalina (Bitter Leaf): Identification and quantification of bioactive compounds in Vernonia amygdalina using GC-MS have shown the presence of 9,12,15-Octadecatrien-1-ol, although in lesser abundance compared to other compounds wikipedia.orgeurekaselect.com.

Labisia pumila Benth. : A study on the chemical composition of methanolic extracts from three varieties of Labisia pumila Benth. identified (Z,Z,Z)-9,12,15-Octadecatrien-1-ol in the pumila and lanceolata varieties tandfonline.com.

Plantago major : While direct identification of this compound is not specified, studies on the chemical composition of Plantago major leaves have confirmed the presence of its precursor fatty acid, 9,12,15-Octadecatrienoic acid (linolenic acid) Current time information in OM.mdpi.comauctoresonline.orgresearchgate.net.

Plantago lanceolata : Similar to P. major, the essential oil of P. lanceolata leaves is primarily composed of fatty acids, including linolenic acid, the precursor to this compound researchgate.net.

The distribution of this compound is not uniform throughout the plant, with studies indicating its presence in specific organs and tissues:

Leaves : It has been successfully identified in the leaves of Hibiscus asper pharmacy180.comtandfonline.com and Labisia pumila Benth tandfonline.com. The presence of its precursor, linolenic acid, has been noted in the leaves of Plantago major Current time information in OM.mdpi.comauctoresonline.orgresearchgate.net and Plantago lanceolata researchgate.net.

Seeds : The compound is found in the seeds of the African walnut, Tetracarpidium conophorum nih.govnih.gov.

Roots and Rhizomes : In Papaver decaisnei, the compound has been detected in the roots, in addition to the leaves and flowers Current time information in OM.mdpi.com.

Presence in Microbial and Other Eukaryotic Organisms

Beyond the plant kingdom, this compound and its related compounds play roles in the metabolomes of microorganisms and the chemical ecology of insects.

Lobosphaera incisa : This oleaginous green microalga is known for its high content of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (20:4n-6). While this compound has not been explicitly identified, the metabolome of L. incisa is rich in its precursor, α-linolenic acid (C18:3ω3), and other C18 and C20 fatty acids exlibrisgroup.com. The presence of a lipoxygenase (LiLOX) in this alga suggests active metabolism of these PUFAs frontiersin.org.

Hyphantria cunea (Fall Webworm): The sex pheromone of the female fall webworm moth is a complex blend of compounds. While this compound itself has not been identified as a component, structurally related aldehydes, namely (Z,Z,Z)-9,12,15-octadecatrienal, are key components of its sex pheromone. This indicates a biochemical pathway in the insect capable of producing C18 tri-unsaturated compounds cabidigitallibrary.orgresearchgate.netpherobase.comresearchgate.net.

Quantitative Profiling of this compound in Natural Extracts

Quantitative analysis of this compound in natural extracts provides insight into its relative abundance. The data is typically presented as peak area percentages from GC-MS analysis.

| Plant Species | Plant Part | Extraction Method | Compound | Relative Abundance (%) |

| Tetracarpidium conophorum | Raw Seeds | Methanol Extract | (Z,Z,Z)-9,12,15-Octadecatrien-1-ol | 2.85 |

| Labisia pumila var. pumila | Leaves | Methanolic Extraction | (Z,Z,Z)-9,12,15-Octadecatrien-1-ol | 12.47 |

| Labisia pumila var. lanceolata | Leaves | Methanolic Extraction | 9,12,15-Octadecatrien-1-ol | 3.29 |

| Plantago major | Leaves | Methanol Extract | 9,12,15-Octadecatrienoic acid, (Z,Z,Z)- | 3.87 |

Table 1. Quantitative Profiling of this compound and its Precursor in Plant Extracts.

Biosynthesis and Metabolic Pathways of 6,9,12 Octadecatrien 1 Ol

Elucidation of Enzymatic Conversion Pathways

The formation of 6,9,12-Octadecatrien-1-ol from its fatty acid precursor, α-linolenic acid, is a critical enzymatic process. This conversion is primarily mediated by a class of enzymes known as fatty acyl-CoA reductases, which facilitate the reduction of fatty acyl-CoAs to their corresponding fatty alcohols.

Involvement of Fatty Acyl-CoA/ACP Reductases in Fatty Alcohol Production

Fatty acyl-CoA reductases (FARs) are crucial enzymes that catalyze the reduction of fatty acyl-CoA or acyl-ACP substrates to produce primary fatty alcohols nih.gov. This reaction is dependent on NADPH. The general pathway involves the conversion of a fatty acid to a fatty acyl-CoA, which is then reduced by FAR to a fatty alcohol. While some pathways may involve a fatty aldehyde intermediate, many FARs can directly reduce the acyl-CoA to the alcohol.

The biosynthesis of fatty alcohols, including this compound, is intrinsically linked to the broader pathways of lipid metabolism within the cell.

Relationship to Long-Chain Fatty Acid Biosynthesis and Desaturation (e.g., linolenic acid precursors)

The precursor for this compound is α-linolenic acid (ALA), an 18-carbon polyunsaturated fatty acid with three double bonds wikipedia.org. ALA itself is synthesized through a series of desaturation and elongation reactions from shorter-chain saturated fatty acids reactome.org. This process occurs in the endoplasmic reticulum and involves a cascade of enzymes, including desaturases that introduce double bonds at specific positions in the fatty acid chain.

Once synthesized, α-linolenic acid is activated to its coenzyme A thioester, α-linolenoyl-CoA. This activated form then serves as the direct substrate for fatty acyl-CoA reductases to produce this compound.

Regulatory Mechanisms of Biosynthesis

The production of this compound is not a static process but is dynamically regulated by both environmental factors and genetic control mechanisms. These regulatory layers ensure that the synthesis of this fatty alcohol is finely tuned to the physiological needs of the organism.

Influence of Environmental Stressors on Production (e.g., nitrogen starvation in microalgae)

Environmental stressors, particularly nutrient limitation, have a profound impact on the lipid metabolism of many organisms, especially microalgae. Nitrogen starvation is a well-documented trigger for the accumulation of lipids, including triacylglycerols (TAGs), and can significantly alter the fatty acid composition of the cell nih.govmdpi.comnih.gov.

Under nitrogen-depleted conditions, microalgae often channel carbon skeletons away from protein synthesis and towards the production of storage lipids. This shift in metabolism can lead to an increased flux through the fatty acid and fatty alcohol biosynthetic pathways. Consequently, the availability of the precursor α-linolenic acid and the activity of fatty acyl-CoA reductases may be enhanced, leading to an increased production of this compound. Transcriptomic studies in microalgae have shown that nitrogen starvation can lead to the upregulation of genes involved in fatty acid synthesis and TAG assembly mdpi.com.

| Microalgal Species | Stress Condition | Observed Effect on Lipid Metabolism | Reference |

| Chlamydomonas reinhardtii | Nitrogen Starvation | Increased lipid accumulation, upregulation of genes for TAG synthesis. | mdpi.com |

| Dunaliella tertiolecta | Nitrogen Starvation | 59% increase in carbohydrate content. | nih.gov |

| Phaeodactylum tricornutum | Nitrogen Starvation | 139% increase in lipid levels. | nih.gov |

| Nannochloropsis oculata | Nitrogen Starvation | 2.3-fold increase in triacylglycerol (TAG) levels. | nih.gov |

Genetic Regulation of Key Biosynthetic Enzymes

The expression of the enzymes central to the biosynthesis of this compound is under tight genetic control. Transcription factors play a pivotal role in modulating the expression of genes encoding fatty acid desaturases and fatty acyl-CoA reductases in response to developmental cues and environmental signals.

In microalgae, several transcription factors have been identified that are associated with the regulation of lipid metabolism. For instance, in Nannochloropsis, a novel bZIP1 transcription factor was found to significantly elevate lipid accumulation when overexpressed nih.govresearchgate.netnih.gov. This transcription factor was shown to upregulate key genes involved in lipogenesis. The genetic regulation of these pathways is a key area of research for potential biotechnological applications, aiming to enhance the production of specific fatty acids and their derivatives.

Metabolic Intermediates and Related Biotransformations

The biosynthetic pathway from α-linolenic acid to this compound involves several key metabolic intermediates. The primary intermediate is the activated form of the precursor, α-linolenoyl-CoA .

Once formed, this compound can undergo further biotransformations. For example, it can be acylated to form wax esters, where the fatty alcohol is esterified to another fatty acid. In some organisms, it may be incorporated into other complex lipids or be subject to oxidation or other modifications.

Biological Activities and Functional Roles of 6,9,12 Octadecatrien 1 Ol in Non Clinical Models

Antimicrobial Efficacy Investigations

Research into the antimicrobial properties of 6,9,12-Octadecatrien-1-ol, also known as linolenyl alcohol, has revealed its potential as an inhibitor of microbial growth, particularly against certain types of bacteria.

Antibacterial Spectrum and Potency

Linolenyl alcohol has demonstrated antimicrobial activity, with studies indicating it inhibits the in vitro growth of Gram-positive bacteria. researchgate.nettargetmol.commedchemexpress.com While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of bacteria are not extensively documented, research on related unsaturated fatty acids provides some insight into its potential potency. For instance, γ-linolenic acid, an isomer, has shown bacteriostatic effects against Staphylococcus aureus and Bacillus cereus. mdpi.com

Table 1: Antibacterial Activity of a Related Compound (γ-linolenic acid)

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus DSM 1104 | 128 | Bacteriostatic |

| Bacillus cereus DSM 626 | >256 | Not specified |

Data presented is for γ-linolenic acid, an isomer of this compound, as specific data for the subject compound against these strains is limited. mdpi.com

It is important to note that the antibacterial efficacy of fatty acids and their derivatives can be influenced by their chemical structure. nih.gov

Antifungal Properties

The antifungal properties of this compound are not as extensively studied as its antibacterial effects. However, research into the antifungal activity of related fatty acids, such as 9,12-octadecadienoic acid, has shown effects against fungal strains like Candida albicans and Aspergillus niger. researchgate.net The underlying mechanisms of these antifungal actions may involve disruption of the fungal cell membrane. researchgate.net

Proposed Mechanisms of Antimicrobial Action in Experimental Systems

The proposed mechanism for the antimicrobial action of unsaturated fatty acids and their alcohol derivatives primarily involves the disruption of the bacterial cell membrane. nih.gov These molecules can interfere with the electron transport chain and oxidative phosphorylation, essential processes for bacterial energy production. Other potential mechanisms include the inhibition of enzymatic activity, impairment of nutrient uptake, and the generation of harmful peroxidation and auto-oxidation byproducts that can lead to cell lysis. nih.gov The lipophilic nature of these compounds allows them to interact with and disrupt the integrity of the cell membrane.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Recent studies have highlighted the antioxidant potential of this compound, suggesting its utility as a natural antioxidant agent. ijpsdronline.com

Assessment of Radical Scavenging Activity

In vitro analysis of linolenyl alcohol isolated from Cayratia trifolia has demonstrated significant antioxidant activity. researchgate.netijpsdronline.com These studies, utilizing a range of established antioxidant assays, have shown that the compound exhibits a dose-dependent scavenging of free radicals. researchgate.netijpsdronline.com The evaluation of its antioxidant capacity revealed strong scavenging abilities against various free radicals and a potent reducing power. researchgate.net While the abstracts of these studies confirm significant activity, specific quantitative data from DPPH, ABTS, and FRAP assays were not detailed in the available literature.

Table 2: Antioxidant Potential of this compound

| Assay | Finding |

|---|---|

| General Antioxidant Assays | Significant, dose-dependent scavenging of free radicals. researchgate.netijpsdronline.com |

| Nitric Oxide Scavenging | Effective inhibition of nitric oxide production. researchgate.net |

| Reducing Power | Potent reducing power observed. researchgate.net |

Inhibition of Lipid Peroxidation in Cellular/Tissue Models

Direct studies on the inhibition of lipid peroxidation by this compound are limited. However, research on its precursor, α-linolenic acid, indicates that polyunsaturated fatty acids can influence lipid oxidation processes. For instance, the addition of α-linolenic acid to in vitro liver slice cultures was found to increase oxidative damage to lipids, as measured by thiobarbituric acid reactive substances. mdpi.com This suggests that while it possesses antioxidant properties, its role in lipid peroxidation is complex and may be context-dependent. The process of lipid peroxidation itself is a key factor in various cellular damage pathways. nih.govmdpi.com

Anticarcinogenic and Antitumor Potential in in vitro and in vivo Non-Clinical Studies

A review of available non-clinical scientific literature reveals a notable lack of studies specifically investigating the anticarcinogenic and antitumor properties of this compound. While research has been conducted on the anticancer potential of structurally related compounds, such as the monoterpene perillyl alcohol or fatty acids like gamma-linolenic acid (GLA), direct experimental data from in vitro or in vivo models assessing the efficacy of this compound itself is not prominently documented. One study noted the use of γ-linolenyl alcohol in the synthesis of dihydroisocoumarin conjugates intended as potential anticancer agents, but this does not describe the intrinsic activity of the alcohol itself moleculardepot.com. Therefore, the potential of this compound as a primary anticarcinogenic or antitumor agent remains an uninvestigated area in non-clinical research.

Hypocholesterolemic Effects in Non-Clinical Investigations

Based on available scientific literature, there is a lack of non-clinical investigations focused on the potential hypocholesterolemic effects of this compound. The relationship between the consumption of various types of fats and alcohols and their impact on cholesterol profiles is a broad area of study, but specific data on this particular polyunsaturated fatty alcohol is absent. Consequently, its role in lipid metabolism and its potential for lowering cholesterol levels have not been established in non-clinical models.

Ecological and Physiological Roles

Role as Volatile Organic Compound (VOC) and Chemical Messenger in Microorganisms

While the production of this compound as a volatile organic compound (VOC) by microorganisms is not widely documented, its role as a potent chemical messenger in microbial interactions has been established, particularly through its antibacterial activity. Non-clinical studies have demonstrated that linolenyl alcohol can effectively inhibit the in-vitro growth of various Gram-positive bacteria, including the oral bacterium Streptococcus mutans, which is associated with dental caries nih.gov.

The inhibitory effect is selective, with Gram-negative bacteria not exhibiting similar sensitivity. The related fatty acids, linoleic and linolenic acid, were found to be inactive at the same concentrations, highlighting the specific role of the alcohol functional group in this biological activity nih.gov. This suggests that this compound can function as a significant chemical agent in mediating microbial community structures.

| Microorganism | Gram Stain | Observed Effect | Reference |

|---|---|---|---|

| Streptococcus mutans BHT | Positive | Effective growth inhibition | nih.gov |

| Other Gram-positive organisms | Positive | Sensitive to inhibition | nih.gov |

| Gram-negative bacteria | Negative | Did not exhibit sensitivity | nih.gov |

Allelochemical Activity and Implications for Plant Interactions

Currently, there is a scarcity of research specifically examining the allelochemical activity of this compound. Allelopathy involves the production of secondary metabolites by an organism that influences the growth and development of others. While various compounds, including some fatty acids and other alcohols, are known to possess allelopathic properties, dedicated studies to determine if this compound is produced by plants and released into the environment to affect neighboring plants are not found in the reviewed literature.

Contribution to Plant Defense Systems

The specific role of this compound in plant defense systems is an area that requires further investigation. Plants produce a vast array of chemical compounds, including volatile organic compounds, in response to herbivory or pathogen attack. These compounds can act as direct deterrents or as indirect signals to attract natural enemies of the herbivores. However, specific evidence identifying this compound as a component of these induced defense responses in plants is not available in the existing non-clinical studies.

Advanced Analytical Methodologies for 6,9,12 Octadecatrien 1 Ol Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of 6,9,12-Octadecatrien-1-ol. The choice between gas and liquid chromatography typically depends on the volatility of the analyte and the specific goals of the analysis, such as qualitative screening, quantitative measurement, or characterization of related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. academicjournals.org The methodology combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. mdpi.com In a typical GC-MS analysis, the sample extract is injected into the GC system, where it is vaporized. The volatile components are then carried by an inert gas, such as helium, through a capillary column. iscientific.orgsemanticscholar.org Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. Qualitative identification of this compound is accomplished by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. semanticscholar.orgrjptonline.org Quantitative analysis is also feasible and involves measuring the concentration of the analyte in a given sample. mdpi.com

| Parameter | Typical Specification/Condition | Purpose |

|---|---|---|

| GC System | Agilent GC 8890 or similar | Separates volatile compounds from a mixture. |

| Column | HP-5 MS Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | Provides a stationary phase for compound separation based on polarity and boiling point. iscientific.org |

| Carrier Gas | Helium (99.9995% purity) | Acts as the mobile phase to carry analytes through the column. semanticscholar.org |

| Oven Temperature Program | Initial temp 60-80°C, ramped to 280-310°C | Controls the elution of compounds by varying their volatility. iscientific.orgsemanticscholar.org |

| Injector Temperature | 250-280°C | Ensures rapid and complete vaporization of the sample. iscientific.orgsemanticscholar.org |

| MS Detector | Agilent MS/MS 7000 D Triple Quadrupole or similar | Detects, ionizes, and fragments eluted compounds for identification. iscientific.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules in a reproducible way for library matching. semanticscholar.org |

| Identification | Comparison with NIST library and/or reference standards | Confirms the identity of the compound based on its mass spectrum. semanticscholar.orgrjptonline.org |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. While GC-MS is well-suited for volatile compounds, HPLC is advantageous for analyzing less volatile, polar, or thermally unstable compounds. It is particularly useful for the characterization of compounds related to this compound, such as its isomers or more polar derivatives. HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

Different modes of HPLC, such as reversed-phase, normal-phase, or ion-exchange chromatography, can be employed depending on the analyte's properties. For fatty alcohols and related compounds, reversed-phase HPLC is common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol). The ability to modify the mobile phase composition allows for the fine-tuning of separation. bjbms.org This is especially important for separating isomers, which often have very similar chemical properties. bjbms.org Detection is typically achieved using UV, refractive index (RI), or fluorescence detectors, or by coupling the HPLC system to a mass spectrometer (LC-MS).

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step to isolate this compound from its matrix and remove interfering substances before chromatographic analysis. The choice of extraction method and solvent is paramount to achieving high recovery and a clean extract.

The selection of an appropriate solvent is based on the principle of "like dissolves like." Since this compound is a long-chain fatty alcohol, it exhibits nonpolar characteristics, making it soluble in organic solvents.

n-Hexane: A nonpolar solvent widely used to extract lipids and fatty compounds from various matrices. sciforum.netamazonaws.com It is effective in dissolving long-chain alcohols while leaving more polar compounds behind.

Methanol (B129727) and Ethanol (B145695): These are polar protic solvents. While less effective for nonpolar lipids on their own, they are often used in solvent mixtures (e.g., with n-hexane or dichloromethane) to extract a broader range of compounds or to disrupt cell matrices in biological samples. sciforum.netresearchgate.net

Dichloromethane: A solvent of intermediate polarity, useful for extracting a range of compounds.

Petroleum Ether: A light, volatile, and nonpolar solvent mixture, effective for extracting fats and oils.

Supercritical Fluid Extraction (SFE) is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. csic.es By manipulating pressure and temperature, the density and solvating power of the supercritical CO2 can be precisely controlled, allowing for selective extraction. csic.escsic.es For moderately polar compounds like long-chain alcohols, a polar co-solvent or modifier such as methanol or ethanol may be added to the CO2 to enhance extraction efficiency. nih.govexlibrisgroup.com SFE offers significant advantages over traditional solvent extraction, including reduced use of organic solvents, lower operating temperatures, and the ability to obtain solvent-free extracts, as the CO2 becomes a gas at atmospheric pressure and evaporates. csic.es

| Method/Solvent | Principle of Operation | Advantages | Typical Applications |

|---|---|---|---|

| n-Hexane Extraction | Solid-liquid or liquid-liquid extraction based on the high solubility of nonpolar lipids. | High selectivity for nonpolar compounds, cost-effective. | Extraction of oils and lipids from seeds and other biological materials. sciforum.net |

| Methanol/Ethanol Extraction | Extraction based on polarity; often used to disrupt cells and extract a wider range of compounds. | Effective for a broad range of phytochemicals, can be used in mixtures. | General phytochemical screening from plant materials. researchgate.net |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 as a tunable solvent; pressure and temperature control selectivity. csic.es | Environmentally friendly, high selectivity, solvent-free product, low extraction temperatures. csic.es | Extraction of functional food ingredients, natural products, and removal of unwanted compounds. csic.escsic.es |

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of analytes. researchgate.net The process involves placing the sample in a suitable solvent and exposing it to microwave radiation. The rapid heating of the solvent increases the mass transfer rate of the target compounds from the sample into the solvent. researchgate.net MAE offers several benefits over conventional methods, including significantly shorter extraction times (typically 15-30 minutes), reduced solvent consumption, and often improved extraction yields and reproducibility. researchgate.netnih.gov The choice of solvent is crucial in MAE, as its ability to absorb microwave energy influences the heating efficiency.

Spectroscopic Characterization (beyond basic identification, e.g., for detailed structural elucidation of novel derivatives)

While GC-MS is sufficient for identifying known compounds like this compound by matching against existing libraries, the characterization of novel derivatives requires more advanced spectroscopic techniques for complete structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a novel derivative of this compound, ¹H NMR could identify the signals corresponding to protons on double bonds, protons adjacent to the alcohol group, and any protons near a newly introduced functional group.

¹³C NMR (Carbon-13 NMR): This method provides information about the number and types of carbon atoms in the molecule, including those in C=C double bonds and the carbon bearing the hydroxyl group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced experiments establish correlations between different nuclei, allowing chemists to piece together the molecule's complete structure, including the precise location of double bonds and the position of any modifications or new functional groups.

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS which provides nominal mass, HRMS measures the mass-to-charge ratio with extremely high accuracy. This allows for the determination of the elemental formula of a compound, which is a critical piece of information when identifying a novel substance. By comparing the exact measured mass to the calculated masses of possible formulas, the molecular formula of a new derivative can be unambiguously confirmed.

Together, these advanced spectroscopic methods provide the comprehensive data required to move beyond simple identification and achieve full structural elucidation of novel compounds related to this compound.

Synthetic Strategies and Biotransformation Pathways Involving 6,9,12 Octadecatrien 1 Ol

Chemical Synthesis of 6,9,12-Octadecatrien-1-ol and its Analogues

The chemical synthesis of polyunsaturated alcohols like this compound requires precise methods to control the geometry of the double bonds.

Stereoselective Synthetic Routes

The primary method for the stereoselective synthesis of (6Z,9Z,12Z)-Octadecatrien-1-ol involves the reduction of its corresponding carboxylic acid, γ-linolenic acid, or its esters. This approach preserves the pre-existing cis (Z) configuration of the three double bonds. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be employed to convert the carboxyl group to a primary alcohol group without affecting the double bonds.

For building complex polyunsaturated backbones from scratch, multi-step synthetic strategies are employed. These routes often utilize coupling reactions to construct the carbon chain and introduce double bonds with specific stereochemistry. For instance, stereoselective Wittig reactions are a powerful tool for creating Z-alkenes. While specific literature detailing a full de novo synthesis of this compound is not abundant, the synthesis of structurally related polyunsaturated fatty acids often involves sequential steps such as palladium-catalyzed cross-coupling reactions followed by stereocontrolled reduction of any triple bonds to form cis-double bonds nih.gov. A similar strategy could be adapted to produce an intermediate that can then be converted to the target alcohol.

Biocatalytic Modifications and Derivatization

Enzymes offer a highly specific and efficient means of modifying this compound, enabling the creation of novel derivatives.

Lipase-Catalyzed Esterification with Phenolic Acids

The enzymatic esterification of γ-linolenyl alcohol with various phenolic acids has been successfully demonstrated using lipases, particularly in organic solvent media. nih.gov This process links the antioxidant properties of phenolic compounds with the lipid nature of the fatty alcohol, creating lipophilic antioxidants.

In one significant study, the esterification of γ-linolenyl alcohol with dihydrocaffeic acid and ferulic acid was investigated. nih.govresearchgate.net The reaction, catalyzed by a lipase, was highly dependent on the solvent system and the ratio of substrates. Using a solvent mixture of hexane/2-butanone (75:25 v/v), the esterification of dihydrocaffeic acid with γ-linolenyl alcohol reached a yield of 76%. nih.govresearchgate.net The yield could be further optimized by adjusting the substrate concentrations. When the molar ratio of dihydrocaffeic acid to γ-linolenyl alcohol was set to 1:8, the reaction achieved a remarkable 99% yield after seven days. nih.govresearchgate.net The resulting ester, linolenyl dihydrocaffeate, was confirmed by mass spectroscopy and showed significant antiradical activity. nih.gov

Conversely, the esterification of ferulic acid under similar conditions resulted in a much lower yield of 16%, indicating that the structure of the phenolic acid plays a crucial role in the efficiency of the lipase-catalyzed reaction. nih.gov

Table 1: Lipase-Catalyzed Esterification of γ-Linolenyl Alcohol with Phenolic Acids

| Phenolic Acid | Solvent System (hexane/2-butanone, v/v) | Substrate Ratio (Acid:Alcohol) | Esterification Yield (%) | Enzyme Activity (µmol/g·min) |

|---|---|---|---|---|

| Dihydrocaffeic Acid | 75:25 | 1:1 (implied) | 76 | 0.88 |

| Dihydrocaffeic Acid | 65:35 | 1:1 (implied) | 58 | 0.47 |

| Dihydrocaffeic Acid | 75:25 | 1:8 | 99 | Not Reported |

| Ferulic Acid | 65:35 | 1:1 (implied) | 16 | Not Reported |

Data sourced from Sabally et al., 2005. nih.govresearchgate.net

Enzymatic Oxidation and Reduction Pathways

While specific studies on the enzymatic oxidation and reduction of this compound are limited, pathways can be inferred from related compounds. The primary alcohol group is a potential substrate for alcohol dehydrogenases, which would oxidize it first to an aldehyde (6,9,12-octadecatrienal) and subsequently to the corresponding carboxylic acid (γ-linolenic acid).

The polyunsaturated carbon chain is susceptible to oxidation by enzymes such as lipoxygenases (LOXs). nih.gov LOXs catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. nih.gov In studies involving the parent fatty acid, linolenic acid, LOX enzymes are known to produce various oxidized products, including hydroxy and keto fatty acids. nih.gov It is plausible that the unsaturated backbone of this compound could undergo similar enzymatic oxygenation, leading to the formation of various hydroxylated or otherwise oxidized alcohol derivatives.

Biotransformation in Complex Biological Systems (e.g., metabolism in Mus musculus feces)

The gut microbiota, including the complex community found in the feces of mammals like Mus musculus (the house mouse), possesses a vast metabolic capacity that can transform dietary lipids. longdom.orgnih.gov The gut microbiome is known to play a significant role in host lipid metabolism. longdom.org While direct studies on the fecal biotransformation of this compound are not available, the potential metabolic fate of this compound can be predicted based on the known functions of gut microbes.

Gut microbes can extensively metabolize fatty acids and other lipid molecules. nih.gov Key transformations include hydrogenation, where unsaturated double bonds are reduced to form more saturated fatty acids. Therefore, it is conceivable that if this compound were present in the murine gut, the fecal microbiota could sequentially saturate the double bonds at positions 12, 9, and 6.

Furthermore, the alcohol functional group could be a target for microbial enzymes. The gut microbiota is known to produce a variety of alcohols and also to metabolize them. mdpi.com The primary alcohol of this compound could be oxidized by microbial dehydrogenases to its aldehyde and carboxylic acid forms, mirroring the enzymatic pathways described earlier. These transformations by the gut microbiota could significantly alter the structure and biological activity of the parent molecule.

Future Research Directions and Translational Perspectives for 6,9,12 Octadecatrien 1 Ol

Deeper Elucidation of Complex Biosynthetic and Regulatory Networks

A fundamental avenue of future research is the detailed characterization of the biosynthetic pathway and regulatory mechanisms governing the production of 6,9,12-Octadecatrien-1-ol in biological systems. In insects, the biosynthesis of fatty acid-derived pheromones, including alcohols, is a multi-step enzymatic process that is tightly regulated. The synthesis of saturated fatty acid precursors is initiated by enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). proquest.com Subsequent steps involve desaturases that introduce double bonds into the fatty acid chain, and the final conversion to an alcohol is typically catalyzed by a fatty acyl-CoA reductase (FAR). proquest.comnih.govnih.gov

Future investigations should focus on identifying the specific desaturases and FARs responsible for converting γ-linolenic acid into this compound. Transcriptome analysis of specialized tissues, such as insect pheromone glands, has proven to be a powerful tool for discovering the genes encoding these enzymes. proquest.comnih.govfrontiersin.org For instance, studies on various moth species have identified numerous candidate genes for desaturases and FARs that are highly expressed in pheromone glands. proquest.comnih.govnih.gov

Furthermore, the regulation of this biosynthetic pathway is critical. In many moth species, the production of sex pheromones is controlled by the Pheromone Biosynthesis-Activating Neuropeptide (PBAN). frontiersin.org Research has shown that PBAN can regulate sex pheromone biosynthesis, with Ca2+ acting as a secondary messenger in this signaling pathway. frontiersin.org Future studies should investigate whether a similar neuropeptide-mediated regulatory network controls the production of this compound, providing a more complete picture of its natural synthesis.

| Enzyme Family | Function in Biosynthesis | Potential Role in this compound Synthesis |

| Acetyl-CoA Carboxylase (ACC) | Synthesizes malonyl-CoA for fatty acid chain initiation. | Provides the building blocks for the fatty acid precursor. |

| Fatty Acid Synthase (FAS) | Synthesizes saturated fatty acid precursors. proquest.com | Creates the initial C18 carbon chain. |

| Fatty Acyl Desaturases (FADs) | Introduce double bonds at specific positions in the acyl chain. proquest.com | Catalyze the formation of the three double bonds in the γ-linolenic acid precursor. |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the fatty acyl-CoA to the corresponding alcohol. proquest.comnih.gov | Catalyzes the final conversion of the γ-linolenoyl-CoA to this compound. |

Comprehensive Understanding of Molecular Mechanisms Underlying Biological Activities

While the precise biological activities of this compound are not yet fully defined, its structure as a long-chain unsaturated alcohol strongly suggests a role as a semiochemical, particularly as an insect pheromone. wikipedia.org Pheromones are species-specific chemical signals that mediate communication between individuals of the same species, influencing behaviors such as mating and aggregation. wikipedia.orgresearchgate.net Even minor components in a pheromone blend can be crucial for the synergistic effect and species specificity of the signal. researchgate.net

Future research must aim to identify the species that utilize this compound and elucidate the molecular mechanisms through which it elicits a behavioral response. This involves understanding how the molecule is detected by the insect's olfactory system. In insects, olfaction is a key mechanism for chemical communication, where pheromones are detected by receptors in sensory cells, generating a nerve stimulus even at very low concentrations. wikipedia.orgresearchgate.net

A primary goal would be to deorphanize the specific olfactory receptors (ORs) that bind to this compound. This can be achieved through a combination of electrophysiological recordings from insect antennae and heterologous expression of candidate ORs in systems like Xenopus oocytes or human cell lines. Identifying the receptor will allow for detailed studies of the ligand-receptor interaction, including binding affinity and specificity, which are crucial for understanding how the signal is perceived and distinguished from other chemical cues in the environment.

Development of Sustainable Biotechnological Production Systems (e.g., Metabolic Engineering in Microbial Hosts)

The chemical synthesis of polyunsaturated fatty alcohols can be complex and costly. Therefore, developing sustainable biotechnological production systems presents a significant and valuable challenge. Metabolic engineering of microbial hosts, such as Escherichia coli and oleaginous yeasts like Yarrowia lipolytica, offers a promising alternative for producing fatty alcohols from renewable feedstocks. nih.govnrel.gov

The core strategy involves engineering the microbe's fatty acid metabolism and introducing heterologous enzymes to channel metabolic flux towards the desired product. nih.gov Microbial production of fatty alcohols relies on the availability of fatty acyl-CoA or fatty acyl-ACP precursors and an enzyme to convert them into alcohols. nih.gov Two main enzymatic routes have been explored:

Fatty Acyl Reductases (FARs): These enzymes catalyze the reduction of fatty acyl-CoAs or acyl-ACPs directly to fatty alcohols. nih.govnih.gov

Carboxylic Acid Reductases (CARs): This two-step pathway involves the reduction of free fatty acids to an aldehyde by a CAR, followed by reduction to the alcohol by an endogenous or heterologously expressed alcohol dehydrogenase. nih.govresearchgate.net

To produce this compound, a microbial host would need to be engineered to first produce the precursor, γ-linolenic acid. Subsequently, a suitable FAR with high specificity for C18:3 acyl-CoAs would be expressed. Successful strategies in metabolic engineering often involve not only introducing the production pathway but also blocking competing pathways to redirect carbon flux. For example, in cyanobacteria, knocking out genes involved in hydrocarbon biosynthesis significantly increased the yield of fatty alcohols. nih.govresearchgate.net Similar strategies could be applied to optimize the production of this compound in engineered microbial cell factories. researchgate.net

Exploration of Undiscovered Ecological Roles and Interspecies Interactions

The ecological role of a chemical signal often extends beyond communication within a single species. Semiochemicals released into the environment can be intercepted by other organisms, leading to complex interspecies interactions. nih.gov Future research should explore the broader ecological functions of this compound, considering its potential roles as a kairomone, allomone, or synomone.

Pheromones, which mediate intraspecific communication, can act as kairomones when they are used by predators or parasitoids to locate their prey or hosts. nih.gov For example, the bark beetle aggregation pheromone ipsdienol (B1210497) is also a kairomone for its predator, Thanasimus dubius. nih.gov It is plausible that this compound, if it functions as a pheromone for a particular insect species, could also attract natural enemies.

Conversely, the compound could function as an allomone, a chemical that benefits the emitter but not the receiver, for instance, by repelling competitors for a food source or oviposition site. The species-specificity of pheromone blends is often enhanced by components that act as behavioral inhibitors for other species. wikipedia.orgcambridge.org Investigating the effect of this compound on the behavior of closely related or competing species could reveal such roles. These interspecific chemical communications are fundamental in shaping community structure and population dynamics within an ecosystem. nih.govcambridge.org

Integration of Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Transcriptomics) for Holistic Understanding

A holistic understanding of this compound, from its synthesis to its function, can be most effectively achieved through the integration of multiple "omics" technologies. nih.gov These high-throughput approaches provide a system-level view of the biological processes involved.

Transcriptomics: As previously mentioned, sequencing the transcriptome of relevant tissues (e.g., pheromone glands) is essential for identifying the genes encoding the enzymes of the biosynthetic pathway, such as desaturases and FARs. proquest.comnih.govfrontiersin.org Comparing gene expression levels under different conditions (e.g., before and after stimulation by PBAN) can reveal key regulatory genes. koreascholar.com

Metabolomics and Lipidomics: These techniques allow for the comprehensive analysis of small molecules and lipids within a biological sample. nih.govresearchgate.net Lipidomics, in particular, is crucial for identifying and quantifying this compound, its fatty acid precursors, and other related lipid metabolites in glandular secretions or other tissues. nih.govrsc.org Advanced mass spectrometry techniques can even be used for in-situ profiling of single insect pheromone glands. nih.govrsc.org

Proteomics: Analyzing the protein content of tissues can confirm the translation and presence of the enzymes identified through transcriptomics, providing a direct link between gene expression and functional protein.

By integrating these datasets, researchers can build comprehensive models of the biosynthesis, regulation, and degradation of this compound. For example, an integrated transcriptomic and metabolomic analysis could correlate the high expression of a specific FAR gene with a high concentration of the corresponding fatty alcohol, providing strong evidence for the enzyme's function. nih.gov This multi-omics approach will be indispensable for gaining a complete and nuanced understanding of the biology of this compound.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 6,9,12-Octadecatrien-1-ol in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, in ethanol-extracted Sphenocentrum jollyanum leaves, this compound exhibited a retention time (RT) of 14.946 and a peak area of 6.65% . Researchers should optimize column polarity (e.g., polar capillary columns) and ionization parameters to distinguish it from co-eluting compounds in complex samples.

Q. What are the key physicochemical properties of this compound that influence its bioactivity?

The compound has a molecular weight of 264.245 g/mol, a calculated LogP of 5.57 (indicating high lipophilicity), and a polar surface area (PSA) of 20.23 Ų . These properties suggest low water solubility and high membrane permeability, which are critical for its interaction with lipid-rich microbial cell membranes and intracellular antioxidant targets.

Q. What biological activities have been experimentally validated for this compound?

Studies report antioxidant activity via free radical scavenging assays, antibacterial effects against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and Escherichia coli), and antifungal properties validated through disc diffusion and microdilution methods . Dose-response curves should be constructed to determine IC₅₀ values for comparative analysis.

Q. What natural sources of this compound have been identified?

The compound has been isolated from Sphenocentrum jollyanum leaf extracts and detected in male elephant urine using GC-MS . Researchers should consider plant family-specific metabolic pathways (e.g., fatty acid derivatives in Apocynaceae) and ecological roles (e.g., pheromone signaling in mammals) when exploring new sources.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow general alcohol safety guidelines: use chemical-resistant gloves (e.g., nitrile), ensure fume hood ventilation to prevent inhalation of aerosols, and store in sealed containers at 2–8°C to avoid degradation . For spills, absorb with inert materials (e.g., vermiculite) and dispose via approved waste facilities.

Advanced Research Questions

Q. How can experimental designs be optimized to investigate the antimicrobial mechanism of this compound?

Combine minimum inhibitory concentration (MIC) assays with membrane integrity tests (e.g., propidium iodide staining) and transcriptomic analysis to identify disrupted microbial pathways. For example, monitor ROS generation in bacterial cultures using fluorescent probes like DCFH-DA . Include positive controls (e.g., ampicillin) and validate results across multiple microbial strains.

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to reconcile discrepancies, controlling for variables such as compound purity (e.g., HPLC-grade standards), solvent systems (e.g., DMSO vs. ethanol), and assay conditions (e.g., pH, temperature). Cross-validate findings using orthogonal methods, such as comparing disk diffusion with broth microdilution results .

Q. How can computational models predict the environmental fate of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and bioaccumulation potential. Molecular docking simulations can predict interactions with detoxification enzymes (e.g., cytochrome P450). Use EPI Suite or TEST software to model hydrolysis and photolysis pathways .

Q. What chromatographic parameters improve the resolution of this compound isomers in complex mixtures?

Optimize GC temperature gradients (e.g., 50°C to 280°C at 5°C/min) and use high-resolution columns (e.g., DB-5ms with 0.25 µm film thickness). For LC-MS, employ reverse-phase C18 columns with acetonitrile/water mobile phases containing 0.1% formic acid to enhance ionization efficiency .

Q. How should synthetic protocols for this compound derivatives be documented to ensure reproducibility?

Include detailed reaction conditions (e.g., catalyst loading, solvent purity), purification steps (e.g., column chromatography with solvent ratios), and characterization data (e.g., ¹H/¹³C NMR, high-resolution mass spectrometry). Adhere to journal guidelines, such as the Beilstein Journal of Organic Chemistry, which mandates full spectral data for novel compounds .

Methodological Notes

- Contradiction Analysis : Cross-reference bioactivity data with structural analogs (e.g., γ-linolenic acid derivatives) to identify structure-function trends .

- Ecological Impact Studies : Use OECD Test Guidelines (e.g., OECD 201 for algal toxicity) to assess aquatic ecotoxicity, given the compound’s detection in animal excretions .

- Data Reproducibility : Archive raw chromatograms and spectral data in repositories like Zenodo to facilitate independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.